molecular formula C16H15NO2S3 B6477663 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzenesulfonamide CAS No. 2640977-20-2

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzenesulfonamide

Cat. No.: B6477663
CAS No.: 2640977-20-2
M. Wt: 349.5 g/mol
InChI Key: NMLYBRIPOXMXDJ-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide is an organic compound that features a benzenesulfonamide group linked to a bithiophene moiety via an ethyl chain

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

While specific future directions for “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide” are not available, research into benzenesulfonamide derivatives continues to be a promising field, particularly in the development of novel antiproliferative agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The bithiophene moiety can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in both the bithiophene and benzenesulfonamide units can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Uniqueness:

    Electronic Properties: The presence of the bithiophene moiety imparts unique electronic properties, making it suitable for applications in organic electronics.

    Versatility: The ethyl linker provides flexibility in molecular design, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S3/c18-22(19,14-5-2-1-3-6-14)17-11-10-13-8-9-16(21-13)15-7-4-12-20-15/h1-9,12,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLYBRIPOXMXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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